(2-(4-Chlorophenyl)oxazol-4-yl)methanol - 22087-22-5

(2-(4-Chlorophenyl)oxazol-4-yl)methanol

Catalog Number: EVT-491425
CAS Number: 22087-22-5
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-2-{4-[p-(methylsulfonyl)phenyl]-2-oxo-5-phenyl-2,3-dihydro-1,3-oxazol-3-yl} phenyl acetate

  • Compound Description: 4-Chloro-2-{4-[p-(methylsulfonyl)phenyl]-2-oxo-5-phenyl-2,3-dihydro-1,3-oxazol-3-yl} phenyl acetate is a triaryloxazolone derivative. In its crystal structure, the three phenyl rings are oriented in a propeller-like fashion around the central oxazolone ring [].

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one

  • Compound Description: This compound is a novel imidazole-containing chalcone synthesized via Claisen-Schmidt condensation. It has been proposed as a potential antifungal agent, particularly against Aspergillus fumigatus [].

6-chloro-2-(pentafluorophenyl)-4H-chromen-4-one

  • Compound Description: This compound belongs to the chromone class and was synthesized from 2-acetyl-4-chlorophenyl pentafluorobenzoate. It has shown potential as an antibacterial agent [].

4-chloro-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol

  • Compound Description: This compound is a pyrazole derivative synthesized from 2-acetyl-4-chlorophenyl pentafluorobenzoate and has been investigated for its antibacterial activity [].

1-Butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamide

  • Compound Description: This compound is a pyrrole derivative containing a 1,3-oxazole ring. It has exhibited promising anti-staphylococcus activity in biological screenings [].

1-Butyl-5-chloro-N-[(3-dimethylaminosulfonyl)phenyl]-2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide

  • Compound Description: This pyrrole derivative also contains a 1,3-oxazole ring and has demonstrated potent anti-staphylococcus activity [].

5-сhloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide

  • Compound Description: This pyrrole derivative, incorporating a 1,3-oxazole ring, has shown significant antifungal activity, particularly against Candida albicans and Aspergillus niger strains [].
  • Compound Description: This group of compounds are pyrazole derivatives that are synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under sonication conditions [].

(3R,5S,7as)-(3,5-Bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol

  • Compound Description: This compound is a novel neuroprotective agent that has shown promise in protecting neurons against various toxic insults, including beta-amyloid-induced neurodegeneration [].

N-[4-(4-Chloro­phenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound is synthesized via the reaction of 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine [].

3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones

  • Compound Description: This group of compounds are chromen-4-one derivatives that undergo photo-reorganization to form angular pentacyclic compounds, including benzothiophene fused xanthenone derivatives [].

1,2,4-trizolophenyl-(2-chloroacetamidebenzenethio)-4-chlorophenylacetone

  • Compound Description: This triazole derivative has been synthesized and its crystal structure has been analyzed. It highlights the potential of triazole-containing compounds, particularly those with chlorine substituents, for potential biological activity [, ].

(5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives

  • Compound Description: This group of compounds represents a series of novel oxazolidinone derivatives containing a thieno-pyridine ring system. These compounds have shown promising antibacterial activity [].

2,2-disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes

  • Compound Description: This class of compounds has been studied for its antiradical activity. Specifically, 2,2-disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes with a hexylthiosulfonyl substituent, arylureido, or arylthioureido fragments in the para-position of the aryl ring showed the greatest radical-scavenging activity [].
  • Compound Description: This group of compounds represents new derivatives of 1-(1-((5-nitrbenzo [d] oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H- [, , ]dioxaphosphepino[5,6-c]pyrazol-6-yl)urea. These compounds were synthesized by condensing 1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-1H-pyraazole-4,5-diyl) dimethanol with various (phenylcarbamoyl) phosphoric acid dichlorides [].
  • Compound Description: This group of compounds are derivatives of N-(1-((5-nitrobenzo [d] oxazol -2-yl) methyl)-6-oxido-4, 8-dihydro-1H-[1, 3, 2] dioxaphosphepino [5,6-c] pyrazol-6-yl) carboxamide. They were synthesized by following similar procedures as those used for the synthesis of 1-(1-((5-nitrbenzo [d] oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H- [, , ]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxy phenyl /4-chlorophenyl) ureas (8a-d) [].

(E)-1-(((4-(N-(2,3-dihydrothiazol-2-yl)sulfamoyl)phenyl)iminio)methyl)naphthalen-2-olate (DSPIN)

  • Compound Description: DSPIN is an imine-based zwitterionic compound synthesized by the condensation reaction of 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide with 2-hydroxy-1-naphthaldehyde. Its crystal structure, characterized by SC-XRD analysis, revealed stabilization through various noncovalent interactions [].

(E)-1-(((4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)iminio)methyl)naphthalen-2-olate (ACPIN)

  • Compound Description: ACPIN is another imine-based zwitterionic compound synthesized by condensing pyrimethamine with 2-hydroxy-1-naphthaldehyde. Its crystal structure, determined by SC-XRD analysis, showed that its stability arises from various noncovalent interactions [].

N-(3-Chloro-2-Oxo-4-SubstitutedAzetidin-1-yl)-2-(Naphthalen-1-yl) Acetamide Derivatives

  • Compound Description: These compounds are naphthalene-bearing 2-azetidinone derivatives synthesized from ethyl naphthalen-1-ylacetate and have been evaluated for their antiparkinson’s activity [].

2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles

  • Compound Description: This group of compounds are 4-arylsulfonyl-1,3-oxazoles that have been synthesized and evaluated for their anticancer activities [].

4-(4-chloro-1-(5-(methyl-sulfonyl) pyridin-2-yl)-1H-imidazol-5-yl) phenyl methanol (M1)

  • Compound Description: M1 is a major metabolite of vitacoxib, a novel cyclooxygenase-2 inhibitor. It is formed through the hydroxylation of the aromatic methyl group of vitacoxib [].

4-(4-chloro-1-(5-(methyl-sulfonyl) pyridin-2-yl)-1H-imidazol-5-yl) benzoic acid (M2)

  • Compound Description: M2 is another key metabolite of vitacoxib, generated by further oxidation of the hydroxymethyl metabolite (M1) to a carboxylic acid [].

[3-(3-chloro-4-fluorophenyl)-2-oxo-3,4-dihydro-2H-2λ5- benzo[e][1,3,2]oxazaphosphinin-2-yl]-(aryl/alkyl) methanols (7a-k)

  • Compound Description: These benzooxazaphosphininyl methanol derivatives were synthesized via the Pudovick reaction and have shown lethal effects on sugarcane whip smut [].

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-nicotinamide

  • Compound Description: This 1,3,4-thiadiazole compound was synthesized and its crystal structure analyzed, emphasizing the importance of exploring diverse heterocyclic systems, particularly those with halogen substituents, for potential pharmacological applications [].

(E)-3(2-(2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)oxazol-4-yl)-2H-chromen-2-one (HL1)

  • Compound Description: HL1 is a coumarin derivative used to synthesize new palladium(II) complexes. These complexes exhibited significant anticancer activity against HeLa cells and showed low toxicity towards HUVEC cells [].

(E)-7-hydroxy-3(2-(2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)oxazol-4-yl)-2H-chromen-2-one (HL2)

  • Compound Description: HL2 is another coumarin derivative used in the synthesis of palladium(II) complexes, which demonstrated anticancer activity against HeLa cells with low toxicity towards HUVEC cells [].

1-(2-(2-chlorophenyl)benzo[d]oxazol-5-yl)-3-(4-(trifluoromethoxy)phenyl)urea (Compound 5n)

  • Compound Description: Compound 5n is a 6-arylurea-2-arylbenzoxazole derivative that exhibits potent anti-angiogenesis activity, inhibits VEGFR-2 kinase, and demonstrates cytotoxic effects against various cancer cell lines [].

(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol (C1)

  • Compound Description: C1 is an oxazole derivative that has been studied for its corrosion inhibition properties on mild steel in a hydrochloric acid medium. It acts as a mixed-type inhibitor, primarily influencing the cathodic reaction [].

4-{[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methoxy]methyl}-benzene-1-sulfonate (C2)

  • Compound Description: C2 is another oxazole derivative investigated for its corrosion inhibition properties on mild steel in hydrochloric acid. It acts as a cathodic-type inhibitor, effectively suppressing the cathodic reaction [].

4-[(azidoxy)methyl]-4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazole (C3)

  • Compound Description: C3 is an oxazole derivative that has been studied for its corrosion inhibition effects on mild steel in a hydrochloric acid environment. Similar to C1, it functions as a mixed-type inhibitor, primarily affecting the cathodic reaction [].

2-(2-Chloroquinolin-3-yl)-3-(1-phenylamine)-1,3- thiazolidin-4-ones

  • Compound Description: These are thiazolidin-4-one derivatives synthesized from chloro-3-formylquinoline. These compounds exhibited significant antifungal activity [].

methyl(E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate

  • Compound Description: This compound is a key intermediate in the preparation of azoxystrobin, a fungicide, using o-chlorophenylacetic acid as the starting material [].
  • Compound Description: This group of compounds, which includes benzimidazole derivatives, were synthesized as potential inhibitors of Mycobacterium tuberculosis InhA (Enoyl Acyl Carrier Protein Reductase) [].

N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]- 8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide [(R)-1a]

  • Compound Description: (R)-1a is a CCKB antagonist. Its synthesis starts with the coupling of 2-amino-4-methylbenzophenone and diethyl 3-phosphono-2-(methoxyimino)propionic acid [].

6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives

  • Compound Description: This group of compounds represents a series of novel quinoline-based 1,2,3-triazoles synthesized from the commercially available 6-bromo-2-chloro-quinolin-3-carbaldehyde. These compounds were evaluated for their antimicrobial and antimalarial activities [].

N',N'''-(4,6-dichloropyrimidine-2,5-diyl)bis[N,N-dimethyl(imidoformamide)]} (Impurity-I)

  • Compound Description: Impurity-I is a potential genotoxic impurity found in Abacavir sulfate, a nucleoside reverse transcriptase inhibitor [].

{N-(2-amino-4-chloro-6-{[(1S,2R)-2-(hydroxymethyl)cyclopent-3-en-1-yl]amino}pyrimidin-5-yl)formamide} (Impurity-II)

  • Compound Description: Impurity-II is another potential genotoxic impurity detected in Abacavir sulfate [].

{(1R,5S)-5-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol (Impurity-III)

  • Compound Description: Impurity-III represents another potential genotoxic impurity identified in Abacavir sulfate [].

(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin)

  • Compound Description: Lorcaserin is a medication approved for the treatment of obesity. It acts as a selective serotonin 2C receptor agonist. While effective in inducing weight loss, Lorcaserin has been withdrawn from the market due to safety concerns, including an increased risk of cancer [, ].

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat)

  • Compound Description: LY450139 is a γ-secretase inhibitor (GSI) investigated as a potential treatment for Alzheimer's disease. While initially showing promise in reducing amyloid-β production, clinical trials were halted due to adverse effects on cognitive function and an increased risk of skin cancer [].

(2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

    {(2S,4R)-1-[(4R)-1,1,1-trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2)

    • Compound Description: GSM-2 is a second-generation γ-secretase modulator (GSM) investigated for its potential in treating Alzheimer's disease. Unlike GSIs, GSMs selectively modulate γ-secretase activity without completely inhibiting it, potentially leading to a safer therapeutic profile [].

    VX-984 (8-[(1S)-2-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]-1-methylethyl]quinoline-4-carboxamide)

    • Compound Description: VX-984 is a DNA-dependent protein kinase (DNA-PK) catalytic inhibitor that has advanced into clinical development as a potential anticancer agent. It works by inhibiting DNA-PK's catalytic activity, which is crucial for repairing DNA double-strand breaks [].

    M3814 ((S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol)

    • Compound Description: M3814 is another DNA-PK catalytic inhibitor that has entered clinical trials for cancer therapy. Similar to VX-984, it acts by inhibiting DNA-PK's catalytic activity, thereby disrupting DNA repair processes and potentially enhancing the efficacy of cancer treatments like chemotherapy and radiation therapy [].

    (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-1,4-dihydroxybutan-2-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (DP1)

    • Compound Description: DP1 is a major degradation product of empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in treating type 2 diabetes. It is formed by the ring-opening of the tetrahydrofuran moiety in empagliflozin under acidic conditions [].

    (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl) tetrahydro-2H-pyran-3,4,5-triol (DP2)

    • Compound Description: DP2 is a significant degradation product of empagliflozin, resulting from the elimination of the tetrahydrofuran ring under acidic conditions [].
    • Compound Description: This compound is a pyrimidinyl phosphonate derivative whose electronic structure, properties and reactivity has been studied using DFT calculations [].

    Diethyl {6-amino-1-(4-chlorophenyl)-5-cyano-3-[(2-hydroxy-5-methyl phenyl)carbonyl]-1,2-dihydropyridin-2-yl]}phosphonate (4)

    • Compound Description: This compound is a pyridinyl phosphonate derivative that has been investigated using DFT calculations to understand its electronic structure, properties, and reactivity [].

    Properties

    CAS Number

    22087-22-5

    Product Name

    (2-(4-Chlorophenyl)oxazol-4-yl)methanol

    IUPAC Name

    [2-(4-chlorophenyl)-1,3-oxazol-4-yl]methanol

    Molecular Formula

    C10H8ClNO2

    Molecular Weight

    209.63 g/mol

    InChI

    InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2

    InChI Key

    OAHOGFAVNUIRGV-UHFFFAOYSA-N

    SMILES

    C1=CC(=CC=C1C2=NC(=CO2)CO)Cl

    Canonical SMILES

    C1=CC(=CC=C1C2=NC(=CO2)CO)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.